molecular formula C12H9ClN2O B7792729 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

Cat. No.: B7792729
M. Wt: 232.66 g/mol
InChI Key: QQAPYCNGDSZKPX-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)acetone (CAS: Not explicitly provided in evidence) is an aromatic ketone derivative featuring an ethoxy (–OCH₂CH₃) substituent at the meta position of the phenyl ring attached to an acetophenone backbone. Ethoxy groups are electron-donating via resonance, influencing reactivity, solubility, and physical properties such as boiling/melting points compared to other substituted acetophenones .

Properties

IUPAC Name

2-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-7-3-4-10(16-2)11-9(7)5-8(6-14)12(13)15-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPYCNGDSZKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nitrile formation and methylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as L-proline for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physical Properties

The following table compares 1-(3-Ethoxyphenyl)acetone with key analogs based on substituent type, position, and physical properties:

Compound Name CAS Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties/Applications
1-(3-Ethoxy-4-methoxyphenyl)ethanone 31526-71-3 3-ethoxy, 4-methoxy C₁₁H₁₄O₃ 194.23 Not reported Not reported High structural similarity (90%)
1-[3-Hydroxy-4-(benzyloxy)phenyl]ethanone 21092-94-4 3-hydroxy, 4-benzyloxy C₁₅H₁₄O₃ 242.27 117 Not reported Hydrogen bonding increases melting point
1-(2,6-Dimethylphenoxy)acetone 53012-41-2 2,6-dimethylphenoxy C₁₁H₁₄O₂ 178.23 Not reported 113 (at 4 mmHg) Lower boiling point due to steric hindrance
1-(3,4-Dimethoxyphenyl)ethanone 1131-62-0 3,4-dimethoxy C₁₀H₁₂O₃ 180.20 72–74 Not reported Electron-donating groups enhance stability
1-(2-Methyl-1H-imidazol-1-yl)acetone 31964-03-1 2-methylimidazole C₇H₁₀N₂O 138.17 Not reported Not reported Imidazole ring introduces polarity (XLogP3: 0.3)
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) increase aromatic ring electron density, reducing electrophilicity of the ketone compared to electron-withdrawing substituents (e.g., nitro groups in ). Hydroxy groups (e.g., 21092-94-4) elevate melting points due to hydrogen bonding . Steric hindrance (e.g., 2,6-dimethylphenoxy in 53012-41-2) lowers boiling points by reducing intermolecular interactions .

Spectroscopic and Computational Data

  • 1-(3-Ethoxyphenyl)acetone :
    Predicted properties (based on analogs):
    • XLogP3 : ~1.5–2.0 (higher than imidazole derivatives due to ethoxy hydrophobicity).
    • Topological Polar Surface Area (TPSA) : ~35–40 Ų, similar to methoxy analogs .
  • Infrared (IR) Spectroscopy: Ethoxy C–O stretching (~1250 cm⁻¹) and ketone C=O (~1700 cm⁻¹) peaks align with analogs like 1-(3,4-Dimethoxyphenyl)ethanone .

Research Findings and Trends

  • Substituent Position :
    Meta-substituted ethoxy groups (as in 31526-71-3) exhibit lower steric hindrance than ortho-substituted analogs, enhancing crystallinity .
  • Solubility : Ethoxy groups improve organic-phase solubility compared to polar hydroxy derivatives (e.g., 21092-94-4) .

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